3,6-Dimethoxy-9H-carbazole

Catalog No.
S598882
CAS No.
57103-01-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethoxy-9H-carbazole

CAS Number

57103-01-2

Product Name

3,6-Dimethoxy-9H-carbazole

IUPAC Name

3,6-dimethoxy-9H-carbazole

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8,15H,1-2H3

InChI Key

YQKMWXHJSIEAEX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC

The exact mass of the compound 3,6-Dimethoxy-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dimethoxy-9H-carbazole is an electron-rich heterocyclic aromatic compound. It serves as a foundational building block for a range of functional organic materials, primarily due to the electron-donating nature of its methoxy substituents which modulate the electronic properties of the core carbazole structure. [1] Its principal utility is in the synthesis of hole-transporting materials (HTMs), host materials for organic light-emitting diodes (OLEDs), and components for perovskite solar cells (PSCs), where precise control over energy levels and redox properties is critical for device performance. [REFS-2, REFS-3]

Replacing 3,6-Dimethoxy-9H-carbazole with simpler alternatives introduces significant performance and processing trade-offs. Using the unsubstituted 9H-carbazole core results in a higher oxidation potential and leaves the highly reactive 3- and 6-positions vulnerable to undesirable side reactions, such as oxidative dimerization during subsequent synthetic steps. [1] Opting for an alternative precursor like 3,6-dibromo-9H-carbazole, while useful for cross-coupling reactions, imparts electron-withdrawing characteristics that yield materials with fundamentally different and often less stable redox properties compared to derivatives from the methoxy-substituted analog. [2] These differences in reactivity and electronic behavior make direct substitution a high-risk strategy for established protocols.

Enhanced Redox Stability and Tuned Oxidation Potentials for High-Performance Devices

The two electron-donating methoxy groups at the 3- and 6-positions are critical for producing materials with superior electrochemical performance. In a direct comparison, aromatic polyamides incorporating the 3,6-dimethoxycarbazole unit exhibited well-defined, reversible redox couples and enhanced stability during oxidative scanning, a property not observed in analogs lacking these methoxy substituents. [1] This stability is crucial for the operational lifetime of electro-active devices.

Evidence DimensionRedox Stability & Reversibility
Target Compound DataExhibited well-defined and reversible redox couples with strong color changes.
Comparator Or BaselineAromatic polyamide analogs without methoxy substituents on the carbazole unit.
Quantified DifferenceDemonstrated 'enhanced redox-stability and electrochromic performance' compared to the non-methoxy baseline.
ConditionsCyclic voltammetry analysis of solution-cast polyamide films.

This improved redox stability translates to more robust and longer-lasting materials suitable for devices requiring repeated electrochemical cycling, such as electrochromic windows or rechargeable batteries.

Strategic Site-Blocking of Reactive Positions for Clean, High-Yield N-Functionalization

The 3- and 6-positions of the carbazole core are highly susceptible to oxidative C-C coupling, a common and often undesirable side reaction. Unsubstituted 9H-carbazole, for instance, readily dimerizes to 3,3'-bicarbazole with 93% yield under standard oxidative conditions. [1] The methoxy groups on 3,6-Dimethoxy-9H-carbazole effectively block these reactive sites, providing inherent protection. This forces subsequent functionalization to occur at the desired N-9 position, simplifying reaction outcomes and purification.

Evidence DimensionReactivity in Oxidative Coupling
Target Compound Data3,6-positions are sterically and electronically blocked, preventing oxidative C-C dimerization.
Comparator Or BaselineUnsubstituted 9H-carbazole.
Quantified DifferenceUnsubstituted carbazole yields 93% of the undesired 3,3'-bicarbazole dimer, a reaction pathway unavailable to the target compound.
ConditionsOxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and methanesulfonic acid (MSA).

This built-in site-selectivity eliminates the need for additional protection/deprotection steps, leading to cleaner reactions, higher yields of the N-substituted target molecule, and reduced purification costs.

Improved Solubility Profile for Facile Solution-Based Processing and Film Formation

The inclusion of methoxy groups increases the polarity of the carbazole core, enhancing its processability. Polymers derived from a 3,6-dimethoxycarbazole diamine monomer exhibit good solubility in many common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). [1] This allows for the creation of high-quality, flexible, and strong films via simple solution-casting techniques, an advantage over less soluble, unsubstituted carbazole analogs which can require more complex processing.

Evidence DimensionSolubility and Film Forming Ability
Target Compound DataPolymers derived from it exhibit good solubility in many organic solvents and can be solution-cast into flexible and strong films.
Comparator Or BaselineImplied lower solubility and more difficult processing for corresponding analogs without methoxy groups.
Quantified DifferenceEnables robust film formation from common solvents.
ConditionsSynthesis and processing of aromatic polyamides.

Enhanced solubility simplifies material handling and is critical for scalable manufacturing techniques like spin-coating, inkjet printing, or slot-die coating used in the production of large-area organic electronics.

Core Building Block for Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

The compound's electron-rich nature is used to synthesize HTMs with low oxidation potentials (HOMO levels of ~-5.2 to -5.5 eV), enabling excellent energy-level alignment with the perovskite valence band for efficient hole extraction and leading to high power conversion efficiencies. [REFS-1, REFS-2]

Precursor for N-Substituted Host Materials in Phosphorescent OLEDs

By leveraging the blocked 3,6-positions, synthesis can be cleanly directed to the N-9 position to attach other functional groups. The high triplet energy of the carbazole core is maintained, making it an ideal scaffold for host materials in blue, green, or red PhOLEDs.

Monomer for Soluble, Redox-Stable Electrochromic Polymers

The demonstrated redox stability and enhanced solubility of its derivatives make this compound an excellent starting monomer for producing high-contrast, solution-processable electrochromic polymers for applications like smart glass and electronic displays. [2]

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-dimethoxy-9H-carbazole

Dates

Last modified: 08-15-2023

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